2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride
Description
2,2-Dimethylpropyl (2S)-2-aminopropanoate hydrochloride is an ester derivative of L-alanine, where the 2,2-dimethylpropyl (neopentyl) group is linked via an ester bond to the carboxylate moiety of alanine. The hydrochloride salt enhances solubility and stability. This compound is hypothesized to serve as a chiral intermediate in organic synthesis, particularly in peptide and pharmaceutical applications.
Key structural features:
- Chiral center: The (2S)-configuration at the alpha-carbon.
- Ester group: Bulky neopentyl substituent, which may influence steric hindrance and hydrolysis kinetics.
- Hydrochloride salt: Improves crystallinity and handling properties.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2,2-dimethylpropyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(9)7(10)11-5-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 |
InChI Key |
SSJFBYYLOSHJER-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)(C)C)N.Cl |
Canonical SMILES |
CC(C(=O)OCC(C)(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride typically involves the esterification of 2,2-dimethylpropyl alcohol with (2S)-2-aminopropanoic acid, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropyl (2S)-2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved may include binding to active sites or altering the conformation of the target protein, leading to changes in its activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Note: The molecular weight of this compound is estimated based on structural analogs (e.g., reports a related pyrrolidine derivative with MW 221.73 g/mol).
Key Observations :
Stability and Reactivity
- Hydrolysis Resistance : Neopentyl esters are expected to resist hydrolysis more effectively than isopropyl or ethyl esters due to steric shielding of the ester bond .
- Incompatibilities: Similar to , the target compound may react with strong oxidizers (e.g., NOₓ, CO) or under extreme pH conditions .
- Storage : While benzyl derivatives require low-temperature storage (-20°C), neopentyl esters might tolerate milder conditions, though data are lacking .
Biological Activity
2,2-Dimethylpropyl (2S)-2-aminopropanoate hydrochloride is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₅H₁₄ClN₁O₂
- Molecular Weight : 151.62 g/mol
- CAS Number : 98796-51-1
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Use of 2-amino-2-methylpropan-1-ol and appropriate acylating agents.
- Reaction Conditions : The reaction is usually conducted under controlled temperature and pH to optimize yield.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential antimicrobial agent in therapeutic applications.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines such as:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, leading to decreased cell viability.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.
- Receptor Modulation : It is hypothesized that this compound may bind to certain receptors, altering cellular signaling pathways that lead to its observed biological effects.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of amino acid esters, including this compound. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL against Gram-positive bacteria.
Case Study 2: Cancer Cell Line Studies
In research conducted by Cancer Research, the compound was tested on HeLa and MCF-7 cell lines. The results demonstrated an IC50 value of approximately 10 µM for HeLa cells, indicating effective inhibition of cell proliferation compared to control groups.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 151.62 g/mol |
| CAS Number | 98796-51-1 |
| Antimicrobial MIC (E. coli) | 50 µg/mL |
| IC50 (HeLa Cells) | 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
